5-Ethylthiophene-2-sulfonamide

Description

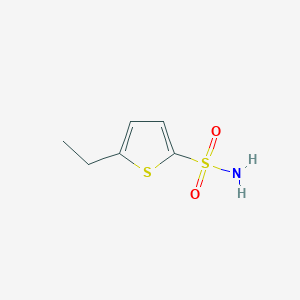

Structure

3D Structure

Properties

IUPAC Name |

5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQLGPYKHWNEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethylthiophene-2-sulfonamide: A Comprehensive Technical Guide on Structure, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 5-Ethylthiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. Although not extensively characterized in published literature, its structural motifs—the thiophene ring and the sulfonamide group—are cornerstones of numerous therapeutic agents. This document synthesizes information from closely related analogs and foundational chemical principles to provide a detailed profile of its chemical identity, predicted physicochemical properties, and spectroscopic characteristics. Furthermore, we present a robust, field-proven protocol for its synthesis and purification starting from a commercially available precursor. The guide culminates in a discussion of its probable pharmacological activities, focusing on its potential as a carbonic anhydrase inhibitor, thereby positioning 5-Ethylthiophene-2-sulfonamide as a compelling candidate for further investigation in drug discovery programs.

Chemical Identity and Structural Elucidation

5-Ethylthiophene-2-sulfonamide is an aromatic sulfonamide built upon a five-membered thiophene heterocycle. The molecule's architecture is defined by two key functional groups attached to the thiophene core: an ethyl group at the C5 position and a sulfonamide group at the C2 position. This specific arrangement is anticipated to profoundly influence its steric and electronic properties, which are critical determinants of its interaction with biological targets.

The sulfonamide group (—SO₂NH₂) is a well-established pharmacophore known to coordinate with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases.[1][2] The thiophene ring acts as a rigid, aromatic scaffold, presenting the functional groups in a defined spatial orientation. It is considered a bioisostere of a benzene ring and is prevalent in many FDA-approved drugs.[3] The ethyl group at the C5 position, distal to the sulfonamide, provides a lipophilic character that can influence membrane permeability, solubility, and interactions with hydrophobic pockets in target proteins.

Below is the chemical structure and key identifiers for the molecule.

Caption: 2D structure of 5-Ethylthiophene-2-sulfonamide.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-ethylthiophene-2-sulfonamide | Predicted |

| CAS Number | Not assigned | N/A |

| Molecular Formula | C₆H₉NO₂S₂ | Calculated |

| Molecular Weight | 191.27 g/mol | Calculated |

| SMILES | CCC1=CC=C(S1)S(=O)(=O)N | Predicted |

| InChI Key | Predicted: FSLPDXCPIMNKMT-UHFFFAOYSA-N | Predicted |

Physicochemical Properties

While experimental data for 5-Ethylthiophene-2-sulfonamide is not available, its properties can be reliably estimated based on trends observed in closely related analogs, such as 5-chloro- and 5-bromothiophene-2-sulfonamide. The replacement of a halogen with an ethyl group is expected to decrease the melting point and increase lipophilicity (LogP).

| Property | Predicted Value | Rationale / Analog Data |

| Melting Point | 95 - 105 °C | Lower than 5-chlorothiophene-2-sulfonamide (113-117 °C) due to less efficient crystal packing with the flexible ethyl group. |

| Boiling Point | > 350 °C (decomposes) | High due to strong intermolecular hydrogen bonding of the sulfonamide group. |

| Appearance | White to off-white crystalline solid | Typical for small molecule aromatic sulfonamides. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF | The sulfonamide group provides some polarity, but the thiophene and ethyl groups confer organic solubility. |

| pKa (Sulfonamide) | 9.5 - 10.5 | The sulfonamide proton is weakly acidic, similar to other aromatic sulfonamides. |

| LogP (o/w) | ~1.5 - 2.0 | Higher than the chloro-analog (LogP ≈ 1.2) due to the lipophilic ethyl group.[4] |

Synthesis and Purification

The most direct and efficient synthesis of 5-Ethylthiophene-2-sulfonamide involves the amination of its corresponding sulfonyl chloride precursor. This precursor, 5-ethylthiophene-2-sulfonyl chloride (CAS 56921-00-7) , is commercially available, making the synthesis highly accessible.

The causality for this experimental choice is clear: starting with the sulfonyl chloride is a convergent and high-yielding strategy. The alternative, a de novo synthesis, would involve multiple steps such as the Friedel-Crafts acylation of 2-ethylthiophene followed by oxidation and conversion to the sulfonamide, or direct chlorosulfonation of 2-ethylthiophene, which can lead to issues with regioselectivity and side products. The chosen method leverages a readily available, advanced intermediate, ensuring high purity and yield of the final product.

Caption: Proposed synthetic workflow for 5-Ethylthiophene-2-sulfonamide.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product isolation.

-

Reaction Setup: To a solution of 5-ethylthiophene-2-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 10 mL/g), add a 28-30% aqueous solution of ammonium hydroxide (5.0 eq) dropwise at 0 °C (ice bath).

-

Expertise & Experience: Using a slight excess of ammonium hydroxide ensures the complete consumption of the sulfonyl chloride. THF is chosen as the solvent for its ability to dissolve the starting material and its miscibility with the aqueous reagent. The reaction is run at 0 °C to control the exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.

-

Trustworthiness: TLC provides a reliable, real-time check on the reaction's status, preventing premature workup and ensuring maximum conversion.

-

-

Workup and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous residue with cold deionized water (20 mL/g). This will precipitate the product. c. Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water (3 x 10 mL/g) to remove excess ammonia and ammonium salts. d. Dry the crude product under vacuum at 40-50 °C to a constant weight.

Detailed Experimental Protocol: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol.

-

Expertise & Experience: Methanol is an excellent solvent for sulfonamides, typically providing good solubility at high temperatures and poor solubility at low temperatures, which is ideal for recrystallization.

-

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for at least 4 hours to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.

-

Trustworthiness: The purity of the final compound should be assessed by melting point analysis and confirmed by NMR spectroscopy. A sharp melting point close to the predicted range indicates high purity.

-

Spectroscopic Analysis and Characterization

The structural identity and purity of synthesized 5-Ethylthiophene-2-sulfonamide can be unequivocally confirmed using standard spectroscopic techniques. The following table summarizes the predicted key signals.

| Technique | Functional Group | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Sulfonamide (-SO₂NH₂ ) | δ 7.2-7.5 ppm (broad singlet, 2H) | Exchangeable protons, characteristic region for primary sulfonamides. |

| Thiophene (-CH =) | δ 7.6-7.7 ppm (d, 1H, J≈4 Hz) | Proton at C3, deshielded by adjacent sulfonamide group. | |

| Thiophene (-CH =) | δ 6.9-7.0 ppm (d, 1H, J≈4 Hz) | Proton at C4, coupled to C3 proton. | |

| Ethyl (-CH₂ CH₃) | δ 2.8-2.9 ppm (q, 2H, J≈7.5 Hz) | Methylene protons adjacent to the thiophene ring. | |

| Ethyl (-CH₂CH₃ ) | δ 1.3-1.4 ppm (t, 3H, J≈7.5 Hz) | Methyl protons of the ethyl group. | |

| ¹³C NMR | Thiophene (-C -SO₂) | δ 142-144 ppm | Quaternary carbon attached to the electron-withdrawing sulfonamide. |

| Thiophene (-C -Et) | δ 155-157 ppm | Quaternary carbon attached to the ethyl group. | |

| Thiophene (-C H=) | δ 127-129 ppm | Aromatic methine carbons of the thiophene ring. | |

| Ethyl (-C H₂CH₃) | δ 23-25 ppm | Methylene carbon. | |

| Ethyl (-CH₂C H₃) | δ 15-16 ppm | Methyl carbon. | |

| FT-IR | N-H Stretch | 3350-3250 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary sulfonamide.[5] |

| S=O Stretch | 1340-1320 & 1170-1150 cm⁻¹ | Strong, characteristic asymmetric and symmetric SO₂ stretches.[5] | |

| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Stretching of C-H bonds on the thiophene ring. | |

| C-H Stretch (Aliphatic) | 2970-2850 cm⁻¹ | Stretching of C-H bonds in the ethyl group. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 191 | Corresponds to the molecular weight of the compound. |

| Major Fragments | m/z 175, 162, 128, 111 | Predicted fragments corresponding to loss of -NH₂, -C₂H₅, and -SO₂NH₂. |

Pharmacological Profile and Therapeutic Potential

While 5-Ethylthiophene-2-sulfonamide itself has not been evaluated, the thiophene-2-sulfonamide scaffold is a highly privileged structure in medicinal chemistry, particularly as an inhibitor of carbonic anhydrases (CAs).[1][6]

Primary Target Hypothesis: Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7][8]

The primary sulfonamide moiety is the quintessential zinc-binding group for CA inhibitors. It is hypothesized that 5-Ethylthiophene-2-sulfonamide acts by coordinating to the Zn²⁺ ion in the CA active site, displacing a catalytic water molecule and blocking the enzyme's function.

Caption: Sulfonamide binding to the catalytic zinc ion in the CA active site.

The thiophene ring and its 5-ethyl substituent would extend into the active site cavity, forming additional van der Waals or hydrophobic interactions that determine the inhibitor's potency and isoform selectivity. Many substituted heterocyclic sulfonamides exhibit nanomolar inhibition constants against various CA isoforms, suggesting 5-Ethylthiophene-2-sulfonamide could be a potent inhibitor.[9]

Other Potential Applications

-

Antibacterial Agents: Sulfonamides are the basis of sulfa drugs, which inhibit dihydropteroate synthase in bacteria. Thiophene-based sulfonamides have also shown promise as novel antibacterial agents.[10]

-

Anti-inflammatory Agents: Certain N-substituted thiophene sulfonamides have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways.[11]

Safety and Handling

No specific safety data exists for 5-Ethylthiophene-2-sulfonamide. Based on its precursor and related analogs like 5-chlorothiophene-2-sulfonamide, it should be handled with appropriate care in a laboratory setting.[4]

-

Hazard Class: Predicted to be an irritant. May cause skin, eye, and respiratory irritation.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Ethylthiophene-2-sulfonamide represents a molecule of significant scientific interest, strategically positioned at the intersection of established pharmacophores. This guide has established its chemical identity, proposed a reliable synthetic pathway from a commercial starting material, and provided a comprehensive set of predicted physicochemical and spectroscopic properties to guide its characterization. Based on a wealth of data from analogous structures, its most promising therapeutic application lies in the inhibition of carbonic anhydrase isoforms, making it a valuable target for development in antiglaucoma, anticancer, and diuretic research. The detailed protocols and predictive data herein serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the full therapeutic potential of this promising compound.

References

-

Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. Available from: [Link]

-

PubChem. 5-Ethylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Chlorothiophene-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

Verma, P. K., & Shah, R. (2018). Synthesis of thiophenes having the biologically active sulfonamide. ResearchGate. Available from: [Link]

-

PubChem. Ethyl 5-ethylthiophene-2-carboximidate. National Center for Biotechnology Information. Available from: [Link]

- Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides.

-

PubChem. 2-Thiophenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

- Ponticello, G. S., et al. (1986). Substituted thiophene-2-sulfonamides and their preparation. Google Patents (EP0182691A1).

- Ponticello, G. S., et al. (1989). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.

-

Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available from: [Link]

-

Brooks, D. W., et al. (1991). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry. Available from: [Link]

-

Angeli, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. Molecules. Available from: [Link]

-

Khan, I., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available from: [Link]

-

De la Cruz, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Molecules. Available from: [Link]

Sources

- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(5-methylthiophen-2-yl)thiophene-2-sulfonamide | C9H9NO2S3 | CID 153768538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-Ethylthiophene-2-sulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 5-Ethylthiophene-2-sulfonamide. By synthesizing data from closely related analogues and the broader class of thiophene-based sulfonamides, this document offers valuable insights for researchers engaged in medicinal chemistry and drug discovery.

Introduction: The Convergence of Thiophene and Sulfonamide Moieties

The confluence of a thiophene ring and a sulfonamide group in a single molecular entity creates a scaffold of significant interest in medicinal chemistry.[1][2] Thiophene, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore present in numerous approved drugs, conferring favorable pharmacokinetic properties and diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[2][3] The sulfonamide functional group is renowned for its ability to inhibit carbonic anhydrases, a family of metalloenzymes crucial in various physiological and pathological processes.[4][5] Furthermore, the classical antibacterial action of sulfa drugs, through the inhibition of dihydropteroate synthase in the folate synthesis pathway, remains a cornerstone of antimicrobial therapy.[6]

This guide focuses on the specific molecule, 5-Ethylthiophene-2-sulfonamide, and explores its predicted biological activities based on the established pharmacology of structurally related compounds. We will delve into its plausible synthetic routes, its potential as both an antibacterial agent and a carbonic anhydrase inhibitor, and provide detailed experimental protocols for its synthesis and biological evaluation.

Synthesis of 5-Ethylthiophene-2-sulfonamide

The synthesis of 5-Ethylthiophene-2-sulfonamide can be approached through several established methods for the functionalization of the thiophene ring. A common and efficient strategy involves the use of 5-bromothiophene-2-sulfonamide as a key intermediate, which can then undergo a cross-coupling reaction to introduce the ethyl group at the 5-position. The following protocol outlines a plausible synthetic route based on the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway

Caption: Proposed Suzuki-Miyaura cross-coupling for 5-Ethylthiophene-2-sulfonamide synthesis.

Step-by-Step Synthetic Protocol

Objective: To synthesize 5-Ethylthiophene-2-sulfonamide from 5-bromothiophene-2-sulfonamide and ethylboronic acid.

Materials:

-

5-bromothiophene-2-sulfonamide

-

Ethylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Sodium carbonate (Na2CO3)

-

Toluene

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromothiophene-2-sulfonamide (1.0 eq) in a mixture of toluene and water (e.g., 4:1 v/v).

-

Addition of Reagents: To the stirred solution, add ethylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 5-Ethylthiophene-2-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities

The biological profile of 5-Ethylthiophene-2-sulfonamide is predicted to be dominated by its antibacterial and carbonic anhydrase inhibitory activities, stemming from the synergistic combination of the thiophene and sulfonamide moieties.

Antibacterial Activity

Thiophene sulfonamides have demonstrated significant antibacterial efficacy, particularly against drug-resistant pathogens.[6] The ethyl group at the 5-position is a small, lipophilic substituent that can influence the compound's ability to penetrate bacterial cell membranes.

Mechanism of Action:

-

Inhibition of Folate Synthesis: As a sulfonamide, 5-Ethylthiophene-2-sulfonamide is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] This disruption of folate metabolism ultimately inhibits the synthesis of nucleic acids and proteins, leading to a bacteriostatic effect.

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

-

Membrane Disruption: Some studies on thiophene derivatives suggest that they may also exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane, leading to increased permeability and ultimately cell death. The lipophilic nature of the ethyl group may enhance this activity.

Expected Antibacterial Spectrum and Potency:

Based on studies of closely related compounds, 5-Ethylthiophene-2-sulfonamide is anticipated to be active against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a related compound, 5-bromo-N-propylthiophene-2-sulfonamide, against a resistant bacterial strain.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-1-producing) | 0.39 | [6] |

This data suggests that 5-substituted thiophene-2-sulfonamides can be highly potent against multidrug-resistant bacteria.

Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases (CAs).[7] Thiophene-based sulfonamides are known to be effective inhibitors of several human CA isoforms, including those implicated in diseases such as glaucoma and cancer.[7][8]

Mechanism of Action:

The deprotonated sulfonamide nitrogen atom coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces the zinc-bound water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function. The thiophene ring and its substituents, such as the 5-ethyl group, interact with amino acid residues in the active site cavity, influencing the binding affinity and isoform selectivity.[8]

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Expected Potency and Isoform Selectivity:

Studies on various 5-substituted thiophene-2-sulfonamides have demonstrated potent inhibition of several human CA isoforms, particularly hCA II, IX, and XII.[8] The ethyl group at the 5-position is expected to contribute to favorable interactions within the active site, leading to low nanomolar inhibition constants.

The following table presents the inhibition constants (Ki) for related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides against key human CA isoforms.

| Compound (5-substituent) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Benzylsulfanyl | 885 | 10.3 | 4.5 | 6.8 | [8] |

| 4-Methylbenzylsulfanyl | 683 | 6.8 | 3.1 | 5.2 | [8] |

| 4-Chlorobenzylsulfanyl | 1250 | 5.9 | 2.5 | 4.3 | [8] |

These data indicate that modifications at the 5-position of the thiophene ring significantly impact the inhibitory profile, with potent and selective inhibition of tumor-associated isoforms hCA IX and XII being achievable.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 5-Ethylthiophene-2-sulfonamide that inhibits the visible growth of a target bacterium.

Materials:

-

5-Ethylthiophene-2-sulfonamide stock solution (e.g., in DMSO)

-

Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37 °C)

-

Microplate reader (optional)

-

Positive control (e.g., ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the 5-Ethylthiophene-2-sulfonamide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well containing the compound and the positive control. Add 100 µL of uninoculated broth to the negative control wells.

-

Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory effect of 5-Ethylthiophene-2-sulfonamide on the esterase activity of a specific carbonic anhydrase isoform.

Materials:

-

Purified human carbonic anhydrase isoform (e.g., hCA II)

-

5-Ethylthiophene-2-sulfonamide stock solution (e.g., in DMSO)

-

4-Nitrophenyl acetate (NPA) as the substrate

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm

-

Standard inhibitor (e.g., acetazolamide)

Procedure:

-

Preparation of Solutions: Prepare serial dilutions of 5-Ethylthiophene-2-sulfonamide and the standard inhibitor in the assay buffer. Prepare a solution of NPA in a minimal amount of acetonitrile and dilute with the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the inhibitor solution (or buffer for the control).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the NPA substrate to all wells. The final volume in each well should be consistent (e.g., 200 µL).

-

Measurement: Immediately measure the change in absorbance at 400 nm over time at a constant temperature (e.g., 25 °C). The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of the inhibitor.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Ki Determination: The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as the Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.

Future Research Directions

While the biological activities of 5-Ethylthiophene-2-sulfonamide can be confidently predicted based on the extensive literature on related compounds, further experimental validation is crucial. Future research should focus on:

-

Definitive Synthesis and Characterization: The synthesis of 5-Ethylthiophene-2-sulfonamide and its unambiguous structural confirmation are the primary next steps.

-

Broad-Spectrum Biological Screening: A comprehensive evaluation of its antibacterial, antifungal, and anticancer activities is warranted.

-

Carbonic Anhydrase Isoform Profiling: Determining the inhibitory profile against a panel of human CA isoforms will be essential to understand its therapeutic potential and potential side effects.

-

In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models of infection, glaucoma, or cancer.

-

Pharmacokinetic and Toxicological Profiling: A thorough investigation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5-Ethylthiophene-2-sulfonamide will be critical for its development as a drug candidate.

References

-

A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Capasso, C., & Supuran, C. T. (2015). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 20(2), 2691–2701. [Link]

-

Khan, K. M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 145–158. [Link]

-

PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. Retrieved January 25, 2026, from [Link]

-

Al-Omair, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2588. [Link]

-

Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Halbedel, H. S., & Heath, J. C. (1949). U.S. Patent No. 2,480,465. Washington, DC: U.S.

-

Beers, S. A., et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 5(4), 779–786. [Link]

- Tanaka, K., et al. (1977). U.S. Patent No. 4,051,151. Washington, DC: U.S.

-

Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research, 32(1), 1-13. [Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Brizgune, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1085–1092. [Link]

-

Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

-

Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(8), 1-10. [Link]

-

Hassan, A. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933. [Link]

-

Angeli, A., et al. (2020). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 25(21), 5158. [Link]

-

Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry, 14(10), 3421–3427. [Link]

-

Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). FLORE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Ethylthiophene-2-sulfonamide: A Technical Guide

Molecular Structure and Spectroscopic Overview

5-Ethylthiophene-2-sulfonamide combines a 2,5-disubstituted thiophene ring with two key functional groups: an electron-donating ethyl group and an electron-withdrawing sulfonamide group. This substitution pattern creates a well-defined set of spectroscopic signatures that are predictable and interpretable. The following sections detail the expected outcomes from core spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Ethylthiophene-2-sulfonamide, we anticipate distinct signals for the ethyl group protons, the thiophene ring protons, and the sulfonamide protons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four main sets of signals. The chemical shifts are predicted based on the known values for thiophene and ethyl-substituted aromatics, with adjustments for the electronic effects of the sulfonamide group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality Behind Prediction |

| H-3 (Thiophene) | ~7.0 - 7.2 | Doublet | ~3.5 - 4.0 | Located between two substituents, its chemical shift is influenced by both. It couples to H-4. |

| H-4 (Thiophene) | ~7.5 - 7.7 | Doublet | ~3.5 - 4.0 | Positioned adjacent to the strongly electron-withdrawing sulfonamide group, this proton is expected to be the most downfield of the ring protons. It couples to H-3. |

| -CH₂- (Ethyl) | ~2.9 - 3.1 | Quartet | ~7.5 | These methylene protons are adjacent to the thiophene ring and are split by the methyl protons. |

| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | ~7.5 | These terminal methyl protons are split by the adjacent methylene protons. |

| -SO₂NH₂ | ~7.3 - 7.5 | Broad Singlet | N/A | The chemical shift of sulfonamide protons can vary and is dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.[1] |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality Behind Prediction |

| C2 (Thiophene) | ~145 - 150 | Attached to the electron-withdrawing sulfonamide group, this carbon will be significantly downfield. |

| C5 (Thiophene) | ~140 - 145 | Attached to the ethyl group, its chemical shift is also shifted downfield due to substitution. |

| C3 (Thiophene) | ~125 - 128 | Aromatic carbon adjacent to the ethyl-substituted carbon. |

| C4 (Thiophene) | ~128 - 132 | Aromatic carbon adjacent to the sulfonamide-substituted carbon. |

| -CH₂- (Ethyl) | ~23 - 26 | Aliphatic methylene carbon. |

| -CH₃ (Ethyl) | ~15 - 17 | Aliphatic methyl carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 5-Ethylthiophene-2-sulfonamide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The key functional groups in 5-Ethylthiophene-2-sulfonamide will produce strong, identifiable peaks in the IR spectrum.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Causality Behind Prediction |

| N-H Stretch (asymmetric & symmetric) | 3390 - 3230 | Medium-Strong | Characteristic of the primary sulfonamide (-SO₂NH₂) group.[2] |

| C-H Stretch (Aromatic) | 3120 - 3050 | Medium | Associated with the C-H bonds on the thiophene ring.[3] |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong | Associated with the C-H bonds of the ethyl group. |

| S=O Stretch (asymmetric) | 1345 - 1315 | Strong | Characteristic strong absorption for the sulfonyl group in sulfonamides.[2] |

| S=O Stretch (symmetric) | 1185 - 1145 | Strong | A second characteristic strong absorption for the sulfonyl group.[2] |

| C=C Stretch (Thiophene Ring) | 1600 - 1400 | Medium | Aromatic ring stretching vibrations.[4] |

| S-N Stretch | 925 - 900 | Medium | Stretching vibration of the sulfur-nitrogen bond in the sulfonamide.[2] |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum Data

The molecular weight of 5-Ethylthiophene-2-sulfonamide (C₆H₉NO₂S₂) is 191.27 g/mol . The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z Value (Predicted) | Fragment Ion | Proposed Fragmentation Pathway |

| 191 | [M]⁺ or [M+H]⁺ | Molecular ion (EI) or protonated molecule (ESI). |

| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (β-cleavage). |

| 127 | [M - SO₂]⁺ | A common fragmentation pathway for aromatic sulfonamides is the rearrangement and loss of sulfur dioxide.[5] |

| 112 | [M - SO₂NH]⁺ | Cleavage of the C-S bond with loss of the SO₂NH radical. |

| 111 | [C₄H₂S-C₂H₅]⁺ | Thiophene ring with ethyl group. |

Causality of Fragmentation

The fragmentation of aromatic sulfonamides under mass spectrometric conditions is well-documented. A primary and highly characteristic fragmentation is the extrusion of sulfur dioxide (SO₂) from the molecular ion, often via a rearrangement.[5][6] Another predictable fragmentation is the cleavage of the ethyl group. The initial loss of a methyl radical (CH₃•) to form a stable benzylic-type cation is a common pathway for ethyl-substituted aromatic rings.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion (for ESI) or a gas chromatograph (for EI).

-

Ionization:

-

Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage capillary to create charged droplets, from which ions are desolvated. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This method yields the molecular ion [M]⁺ and numerous fragment ions.

-

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The combined analysis of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of 5-Ethylthiophene-2-sulfonamide. The predicted data in this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a reliable reference for researchers working on the synthesis and characterization of this compound. The detailed protocols and workflow diagrams further equip scientists with the practical knowledge to acquire high-quality data for this and other novel chemical entities.

References

- Spiteller, G., & Spiteller-Friedmann, M. (1964). The Mass Spectra of Some Thiophene-Sulfonyl Derivatives.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Gronowitz, S., & Hallberg, A. (1980). The Infrared Absorption Spectra of Thiophene Derivatives. Acta Chemica Scandinavica, 34b, 259-266.

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry, 22(19), 3051–3058.

- Gronowitz, S. (1971). Mass Spectra of some Compounds Containing Both Azulenic and Thiophene Moieties. Acta Chemica Scandinavica, 25, 1119-1122.

- Gómez-García, M., et al. (2020). Infrared and NMR Spectra of Arylsulphonamides.

- Sowmya, P., et al. (2023). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.

- Durig, J. R., & Sullivan, J. F. (1989). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of Molecular Structure, 197, 185-199.

- Rode, J. E., et al. (2019). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. Magnetic Resonance in Chemistry, 57(10), 764-771.

- Al-Najjar, I. M., et al. (1985). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1421-1424.

- Seto, C., et al. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 112-115.

- Barlin, G. B. (1964). The Infrared Absorption Spectra of Sulphonamides and Related Compounds. Journal of the Chemical Society, 2150-2154.

Sources

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. znaturforsch.com [znaturforsch.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antibacterial Properties of Thiophene Sulfonamides

This guide provides a comprehensive technical overview of thiophene sulfonamides, a promising class of antibacterial agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antimicrobial therapies. This document delves into the core scientific principles, from mechanistic insights and structure-activity relationships to detailed experimental protocols, offering a holistic perspective for advancing research in this critical area.

Introduction: The Convergence of Thiophene and Sulfonamide Moieties

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Thiophene sulfonamides have emerged as a compelling area of investigation, synergistically combining the well-established antibacterial properties of the sulfonamide group with the versatile pharmacological profile of the thiophene ring.[1][2]

Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of antibacterial therapy for decades.[3][4] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for essential nucleic acids and amino acids, ultimately leading to bacteriostasis.[3][7]

The thiophene nucleus, a five-membered heterocyclic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][8] Its bioisosteric similarity to the benzene ring allows for favorable interactions with biological targets, while its unique electronic properties can be leveraged to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] The incorporation of a thiophene ring into various molecular frameworks has been shown to confer a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][8]

The strategic combination of these two pharmacophores in thiophene sulfonamides offers a promising avenue for the development of new antibacterial agents with potentially enhanced efficacy and novel mechanisms of action.

Mechanism of Action: Beyond Dihydropteroate Synthase Inhibition

While the foundational antibacterial mechanism of the sulfonamide moiety lies in the inhibition of DHPS, emerging research suggests that thiophene sulfonamides may exert their effects through a multi-targeted approach.[9][10][11]

Primary Target: Dihydropteroate Synthase (DHPS)

The classical mechanism of action for sulfonamides involves competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a critical step in the de novo synthesis of folic acid.[7] Bacteria rely on this pathway for the production of essential metabolites, including purines, thymidine, and certain amino acids, which are vital for DNA synthesis and cell replication.[3][5] Thiophene sulfonamides, with their structural resemblance to PABA, compete for the active site of DHPS, thereby blocking the synthesis of folic acid and arresting bacterial growth.[3][4] This inhibitory action is typically bacteriostatic rather than bactericidal.[3]

Causality Behind Targeting DHPS: The selective toxicity of sulfonamides stems from the fact that mammalian cells do not synthesize their own folic acid but instead obtain it from their diet.[6] This fundamental metabolic difference between bacterial and mammalian cells makes DHPS an ideal and validated target for antibacterial drug development.

// Workflow {PABA, DHPP} -> DHPS [arrowhead=none]; DHPS -> Dihydropteroate; Dihydropteroate -> Folic_Acid; Folic_Acid -> DNA_RNA;

Thiophene_Sulfonamide -> Inhibition [dir=back, arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibition -> DHPS [style=invis];

// Layout adjustments {rank=same; PABA; DHPP; Thiophene_Sulfonamide} {rank=same; DHPS} {rank=same; Dihydropteroate} }``` Caption: Inhibition of Dihydropteroate Synthase by Thiophene Sulfonamides.

Secondary and Novel Mechanisms

Recent studies on thiophene derivatives suggest that their antibacterial activity may not be solely attributed to DHPS inhibition. Some thiophene compounds have been shown to disrupt bacterial cell membrane integrity and interact with outer membrane proteins (OMPs). T[9]his dual-action potential is a significant advantage in overcoming resistance mechanisms that target a single pathway. Furthermore, certain thienopyrimidine derivatives, which share the thiophene core, have been found to inhibit key enzymes involved in bacterial DNA replication, transcription, and translation.

[11]Field-Proven Insight: The ability of a compound to engage multiple targets can be a powerful strategy to combat the development of drug resistance. Bacteria are less likely to simultaneously develop mutations in multiple essential pathways. Therefore, the exploration of these secondary mechanisms in thiophene sulfonamides is a critical area for future research.

Structure-Activity Relationships (SAR)

The antibacterial potency of thiophene sulfonamides is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective drug candidates.

The Thiophene Ring

The position of the sulfonamide group on the thiophene ring and the nature of other substituents significantly influence activity. The presence of the thiophene ring itself is crucial for interaction with bacterial targets.

[9]#### 3.2. The Sulfonamide Moiety

Key structural features of the sulfonamide group are essential for its antibacterial action:

-

An unsubstituted amino group attached to an aromatic ring is often critical for activity. *[12] The R1 group connected to the sulfonamide nitrogen can be varied, often with heterocyclic rings, to modulate potency and pharmacokinetic properties.

[12]#### 3.3. Impact of Substituents

The addition of various functional groups to the thiophene or sulfonamide scaffold can dramatically alter the antibacterial spectrum and potency. For instance, the incorporation of electron-donating or electron-withdrawing groups on the benzaldehyde benzene ring of the amino part of the amide has been shown to influence activity against different bacterial strains.

[13]### 4. Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and evaluation of thiophene sulfonamides, designed to ensure reproducibility and generate reliable data.

Synthesis of a Representative Thiophene Sulfonamide

This protocol outlines a general, multi-step synthesis of a thiophene sulfonamide derivative, often beginning with a Gewald reaction to construct the thiophene ring.

[10][14]Step-by-Step Methodology:

-

Gewald Reaction:

-

Rationale: The Gewald reaction is a versatile and efficient method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. [15][16] * Procedure:

-

To a stirred solution of a suitable ketone (e.g., cyclohexanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in a solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or triethylamine).

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the 2-aminothiophene derivative.

-

-

-

Sulfonylation:

-

Rationale: This step introduces the sulfonamide functionality by reacting the synthesized 2-aminothiophene with a sulfonyl chloride.

-

Procedure:

-

Dissolve the 2-aminothiophene derivative in a suitable solvent (e.g., pyridine or dichloromethane) and cool the solution in an ice bath.

-

Add a substituted benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride) dropwise to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, brine, and dry over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final thiophene sulfonamide.

-

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Caption: General Synthetic Workflow for Thiophene Sulfonamides.

In Vitro Antibacterial Activity Evaluation

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antibacterial potency of a compound.

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum:

-

Rationale: A standardized bacterial suspension is crucial for consistent and comparable MIC results.

-

Procedure:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension to the final working concentration (typically 5 x 10⁵ CFU/mL).

-

-

-

Preparation of Compound Dilutions:

-

Rationale: A serial dilution of the test compound allows for the determination of the lowest concentration that inhibits bacterial growth.

-

Procedure:

-

Prepare a stock solution of the thiophene sulfonamide in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of desired concentrations.

-

-

-

Inoculation and Incubation:

-

Procedure:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

-

Determination of MIC:

-

Procedure:

-

Visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

-

-

Data Presentation and Interpretation

Quantitative data from antibacterial assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example of MIC Data for Thiophene Sulfonamide Derivatives

| Compound | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |

| S. aureus ATCC 29213 | E. coli ATCC 25922 | |

| Thiophene-Sulfonamide A | 8 | 16 |

| Thiophene-Sulfonamide B | 4 | 32 |

| Thiophene-Sulfonamide C | 16 | >64 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Thiophene sulfonamides represent a promising class of compounds in the ongoing search for novel antibacterial agents. Their potential for multi-targeted mechanisms of action, coupled with the vast possibilities for synthetic modification, makes them an attractive area for further research and development. Future efforts should focus on:

-

Elucidating secondary mechanisms of action: Investigating interactions with bacterial membranes and other potential enzymatic targets.

-

Expanding SAR studies: Synthesizing and evaluating a broader range of derivatives to refine the understanding of key structural requirements for potent activity.

-

In vivo efficacy and toxicity studies: Progressing lead compounds into animal models to assess their therapeutic potential and safety profiles.

-

Combating resistance: Evaluating the efficacy of thiophene sulfonamides against multidrug-resistant bacterial strains.

By adopting a rigorous and scientifically sound approach, the full therapeutic potential of thiophene sulfonamides can be explored, contributing to the critical pipeline of new treatments to combat the global challenge of antimicrobial resistance.

References

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

-

Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. Available at: [Link]

-

Synthesis and evaluation of sulphonamide clubbed thiophenes as dihydrogen pteroate synthase inhibitors. ScholarWorks @ UTRGV. Available at: [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]

-

Dihydropteroate synthase inhibitor. Wikipedia. Available at: [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Drug Design. Available at: [Link]

-

(PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Available at: [Link]

-

Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Available at: [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

-

Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Nature. Available at: [Link]

-

Therapeutic importance of synthetic thiophene. PubMed Central (PMC). Available at: [Link]

-

(PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central (PMC). Available at: [Link]

-

Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. DovePress. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PubMed Central (PMC). Available at: [Link]

-

Research Symposium: Synthesis and evaluation of sulphonamide clubbed thiophenes as dihydrogen pteroate synthase inhibitors. ScholarWorks @ UTRGV. Available at: [Link]

-

Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. ResearchGate. Available at: [Link]

-

Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cognizancejournal.com [cognizancejournal.com]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 11. mdpi.com [mdpi.com]

- 12. openaccesspub.org [openaccesspub.org]

- 13. researchgate.net [researchgate.net]

- 14. ScholarWorks @ UTRGV - Research Symposium: Synthesis and evaluation of sulphonamide clubbed thiophenes as dihydrogen pteroate synthase inhibitors [scholarworks.utrgv.edu]

- 15. Thiophene synthesis [organic-chemistry.org]

- 16. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 5-Ethylthiophene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. It is a predictive and methodological guide based on the analysis of related chemical structures and general toxicological principles. As of the date of this publication, specific safety and toxicity data for 5-Ethylthiophene-2-sulfonamide is not extensively available in the public domain. Therefore, the information presented herein outlines a recommended framework for its preclinical safety evaluation and should not be considered an exhaustive or definitive toxicological profile.

I. Executive Summary

5-Ethylthiophene-2-sulfonamide is a heterocyclic compound of interest in medicinal chemistry, likely as an intermediate or a potential pharmacophore. The presence of both a thiophene ring and a sulfonamide group suggests a spectrum of potential biological activities and, concurrently, a specific set of toxicological considerations. This guide provides a comprehensive framework for the preclinical safety and toxicity assessment of this molecule. We will delve into the rationale behind a tiered testing strategy, from initial in silico and in vitro assays to more complex in vivo studies, to construct a robust safety profile. The overarching goal is to identify potential hazards, understand the dose-response relationship, and establish a preliminary therapeutic window.

II. Physicochemical Properties and Their Toxicological Implications

A thorough understanding of the physicochemical properties of 5-Ethylthiophene-2-sulfonamide is the foundation of its toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for systemic toxicity.

| Property | Predicted Value/Information | Toxicological Relevance |

| Molecular Formula | C₆H₉NO₂S₂ | |

| Molecular Weight | 191.27 g/mol | |

| LogP (Octanol/Water Partition Coefficient) | Prediction recommended | Influences membrane permeability and potential for bioaccumulation. |

| Water Solubility | Experimental determination recommended | Affects formulation, route of administration, and bioavailability. |

| pKa (Acid Dissociation Constant) | Prediction recommended | The sulfonamide group is acidic and will influence ionization state at physiological pH, affecting absorption and distribution. |

III. Core Toxicological Assessment Strategy

A tiered and integrated approach to toxicity testing is recommended to efficiently and ethically evaluate the safety of 5-Ethylthiophene-2-sulfonamide.

Caption: Tiered approach to preclinical toxicity assessment.

IV. In Vitro Toxicity Evaluation

A. Cytotoxicity Assessment

The initial evaluation of toxicity should be performed using in vitro cell-based assays to determine the concentration at which 5-Ethylthiophene-2-sulfonamide induces cell death.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

-

Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 5-Ethylthiophene-2-sulfonamide in a suitable solvent (e.g., DMSO) and create serial dilutions in the cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

B. Genotoxicity Assessment

It is crucial to assess the potential of 5-Ethylthiophene-2-sulfonamide to induce genetic mutations or chromosomal damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a test compound to cause mutations that revert the bacteria to a histidine-producing state.

-

Strains and Metabolic Activation: Use a panel of at least five different Salmonella strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). The assay should be conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

-

Exposure: Expose the bacterial strains to a range of concentrations of 5-Ethylthiophene-2-sulfonamide using the plate incorporation or pre-incubation method.

-

Incubation and Colony Counting: Incubate the plates for 48-72 hours. Count the number of revertant colonies and compare it to the number of spontaneous revertants in the negative control plates.

-

Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

V. Potential Mechanisms of Toxicity

A. Thiophene Metabolism and Bioactivation

A significant concern with thiophene-containing compounds is their potential for metabolic activation by cytochrome P450 (CYP) enzymes to reactive intermediates.[2] This can lead to hepatotoxicity or nephrotoxicity.[2] The metabolism of the thiophene ring can proceed via two main pathways: S-oxidation and epoxidation.[2] The formation of reactive metabolites can lead to covalent binding to cellular macromolecules, oxidative stress, and subsequent cellular damage.

Caption: Potential metabolic activation pathways of the thiophene ring.

B. Sulfonamide-Related Hypersensitivity

Sulfonamides are a well-known class of drugs that can cause hypersensitivity reactions.[3][4] These reactions are thought to be mediated by the formation of reactive metabolites, particularly hydroxylamines, which can act as haptens and trigger an immune response.[5] While the incidence varies, it is a critical aspect to consider in the safety assessment.

VI. In Vivo Toxicity Studies

Based on promising in vitro results, the safety assessment should proceed to in vivo studies in animal models.

A. Acute Oral Toxicity

An acute oral toxicity study provides information on the short-term toxicity of a single high dose of the compound and helps in determining the dose ranges for subsequent studies. The OECD 423 (Acute Toxic Class Method) is a commonly used guideline.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

-

Animal Model: Use a single sex (usually females) of a standard rodent species (e.g., Wistar rats or ICR mice).

-

Dosing: Administer 5-Ethylthiophene-2-sulfonamide orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Classification: Based on the observed mortality, the compound is assigned to a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.

B. Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study (e.g., OECD 407) in rodents is a cornerstone of preclinical safety assessment. It provides information on the potential adverse effects of repeated exposure and helps to identify target organs of toxicity.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

-

Animal Model: Use both male and female rodents.

-

Dosing: Administer 5-Ethylthiophene-2-sulfonamide daily via oral gavage at three dose levels (low, mid, and high) plus a vehicle control group for 28 days.

-

In-life Monitoring: Conduct regular observations for clinical signs, body weight changes, and food/water consumption. Perform detailed clinical examinations weekly.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

-

Pathology: Conduct a full gross necropsy on all animals. Collect and weigh major organs. Preserve a comprehensive set of tissues for histopathological examination.

-

Data Analysis: Analyze all data for dose-related changes. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.

VII. Risk Assessment and Safe Handling

Based on the GHS classification for related thiophene sulfonamides, 5-Ethylthiophene-2-sulfonamide should be handled with care.[6][7][8] It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7][8]

Recommended Safe Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.

VIII. Conclusion

The preclinical safety and toxicity assessment of 5-Ethylthiophene-2-sulfonamide requires a systematic and multi-faceted approach. While specific data for this compound is currently lacking, a comprehensive evaluation strategy can be designed based on the known toxicological profiles of related thiophene and sulfonamide-containing molecules. The tiered approach outlined in this guide, from in silico and in vitro screening to in vivo studies, provides a robust framework for elucidating the potential hazards and establishing a preliminary safety profile for this promising compound. Such a thorough investigation is essential for making informed decisions in the drug development process.

IX. References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. Retrieved from

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. Retrieved from

-

National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem. Retrieved from

-

Riegel, J. M., et al. (1995). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 38(17), 3344–3353. Retrieved from

-

Rieder, M. J., et al. (1991). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 115(7), 515–518. Retrieved from

-